Di(prop-2-in-1-yl)carbamat, tert-Butyl-

Übersicht

Beschreibung

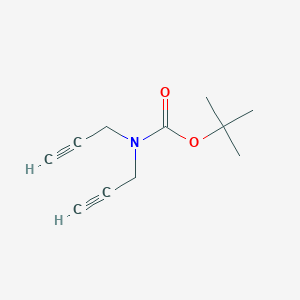

Tert-butyl di(prop-2-yn-1-yl)carbamate is a derivative of carbamic acid, where the amino group is substituted with two propargyl (prop-2-yn-1-yl) groups and the carboxylic acid group is esterified with a tert-butyl group. This compound is primarily used in research settings, particularly in the field of click chemistry due to its unique functional groups.

Wissenschaftliche Forschungsanwendungen

Tert-butyl di(prop-2-yn-1-yl)carbamate is primarily used in:

Click Chemistry: As a linker in bioconjugation to attach molecules like drugs, imaging agents, or targeting moieties to biomolecules.

Synthesis of Complex Molecules: Used as a building block for synthesizing dendrimers and polymers with branched structures.

Material Science: Participates in crosslinking reactions to form polymeric networks with desired properties, such as improved mechanical strength and conductivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl di(prop-2-yn-1-yl)carbamate can be synthesized from the reaction of dipropargylamine (H2N(C≡C-CH2)2) with di-tert-butyl dicarbonate [(Boc)2O], followed by deprotection with an appropriate acid. The reaction typically involves the use of ethyl acetate as a solvent and is carried out at temperatures ranging from 0 to 30°C.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl di(prop-2-yn-1-yl)carbamate undergoes various types of reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage and is widely used in click chemistry.

Coupling Reactions: The alkyne functionality allows it to participate in various coupling reactions, enabling the construction of diverse functional molecules.

Common Reagents and Conditions

CuAAC: Requires copper catalysts and azides under mild conditions.

Coupling Reactions: Typically involve the use of suitable monomers containing complementary functional groups.

Major Products

Triazole Linkages: Formed from CuAAC reactions.

Complex Molecules: Synthesized through various coupling reactions.

Wirkmechanismus

The mechanism of action of tert-butyl di(prop-2-yn-1-yl)carbamate involves its alkyne groups, which readily undergo specific and efficient reactions with azides to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool in bioconjugation and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-dipropargylamine

- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate

- tert-Butyl diprop-2-ynylcarbamate

Uniqueness

Tert-butyl di(prop-2-yn-1-yl)carbamate is unique due to its dual alkyne groups, which provide versatility in click chemistry and coupling reactions. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds.

Biologische Aktivität

Tert-butyl di(prop-2-yn-1-yl)carbamate is a compound that has garnered attention in various biological and chemical research contexts, particularly due to its structural characteristics and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃N₁O₂

- Molecular Weight : 155.19 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 222.5 ± 23.0 °C at 760 mmHg

- Melting Point : 40-44 °C

- CAS Number : 92136-39-5

Target Interactions

Tert-butyl di(prop-2-yn-1-yl)carbamate is known to interact with various biomolecules, including proteins and nucleic acids, which enables it to exert multiple biological effects. Its structure suggests it may function similarly to other carbamate derivatives, which are known for their diverse pharmacological activities, including:

- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer progression has been noted in studies involving histone deacetylase (HDAC) inhibitors .

- Antimicrobial Activity : Preliminary findings indicate that certain derivatives exhibit potent antimicrobial properties against various pathogens, including fungi like Candida albicans and bacteria.

Biochemical Pathways

The biological activity of tert-butyl di(prop-2-yn-1-yl)carbamate likely involves multiple biochemical pathways, including:

- Inhibition of Enzymatic Activity : As an HDAC inhibitor, it can alter gene expression by modifying histone acetylation levels.

- Interaction with Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activities associated with tert-butyl di(prop-2-yn-1-yl)carbamate:

-

Synthesis and Biological Assessment :

- In a study examining HDAC inhibitors, tert-butyl di(prop-2-yn-1-yl)carbamate was characterized as a selective inhibitor of HDAC8, showing significant alterations in the expression of target genes in treated cell lines .

- The synthesis involved a copper-catalyzed azide-alkyne cycloaddition reaction, demonstrating its utility in developing complex organic molecules for biological applications .

-

Antimicrobial Studies :

- Compounds related to tert-butyl di(prop-2-yn-1-yl)carbamate have shown promising results against Candida albicans, indicating potential for development as antifungal agents.

- Pharmacokinetics and Toxicity :

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Tert-butyl di(prop-2-yn-1-yl)carbamate | Antimicrobial, Anticancer | HDAC inhibition, protein interaction |

| Related 1,3,4-thiadiazole derivatives | Anticancer, Anti-inflammatory | Interaction with biomolecules |

Eigenschaften

IUPAC Name |

tert-butyl N,N-bis(prop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHWXYPEWXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.